Atiprimod dihydrochloride
Atiprimod dihydrochloride
Atiprimod Dihydrochloride is the dihydrochloride salt form of atiprimod, an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents with anti-inflammatory, antineoplastic, and anti-angiogenic activities. Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT, blocking the signaling pathways of interleukin-6, vascular endothelial growth factor (VEGF) and downregulating the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1. This results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.
Brand Name:
Vulcanchem
CAS No.:
130065-61-1
VCID:
VC0519680
InChI:
InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H
SMILES:
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl
Molecular Formula:
C22H46Cl2N2
Molecular Weight:
409.5 g/mol
Atiprimod dihydrochloride
CAS No.: 130065-61-1
Cat. No.: VC0519680
Molecular Formula: C22H46Cl2N2
Molecular Weight: 409.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Atiprimod Dihydrochloride is the dihydrochloride salt form of atiprimod, an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents with anti-inflammatory, antineoplastic, and anti-angiogenic activities. Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT, blocking the signaling pathways of interleukin-6, vascular endothelial growth factor (VEGF) and downregulating the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1. This results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. |
|---|---|
| CAS No. | 130065-61-1 |
| Molecular Formula | C22H46Cl2N2 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | 3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H |
| Standard InChI Key | MOUZYBYTICOTFQ-UHFFFAOYSA-N |
| SMILES | CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl |
| Canonical SMILES | CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl |
| Appearance | Solid powder |
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